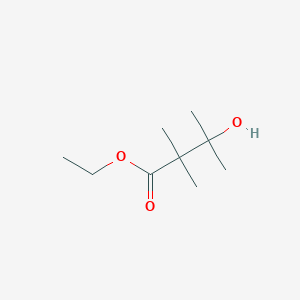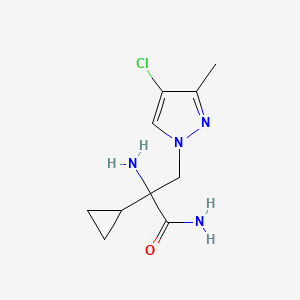
2-(Propan-2-yl)hex-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)hex-3-enoic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is a carboxylic acid with a unique structure that includes an isopropyl group and a double bond in its carbon chain. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)hex-3-enoic acid can be achieved through several methods. One common approach involves the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid) using a homogeneous ruthenium catalyst. This method allows for the selective hydrogenation of the conjugated double bonds in sorbic acid to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions. The use of homogeneous ruthenium catalysts in a controlled environment ensures high selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)hex-3-enoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Hex-3-enoic acid: Similar structure but lacks the isopropyl group.
2-Methylhex-3-enoic acid: Similar structure with a methyl group instead of an isopropyl group.
2-(Propan-2-yl)but-3-enoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Propan-2-yl)hex-3-enoic acid is unique due to the presence of both an isopropyl group and a double bond in its carbon chain. This combination of functional groups imparts distinctive chemical properties, making it valuable for various research applications and chemical synthesis .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(E)-2-propan-2-ylhex-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h5-8H,4H2,1-3H3,(H,10,11)/b6-5+ |
Clave InChI |
YIEVUDPTQWVHBJ-AATRIKPKSA-N |
SMILES isomérico |
CC/C=C/C(C(C)C)C(=O)O |
SMILES canónico |
CCC=CC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


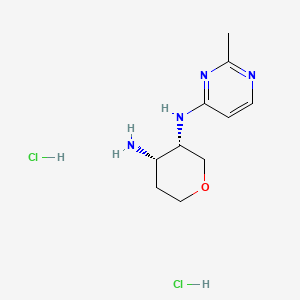

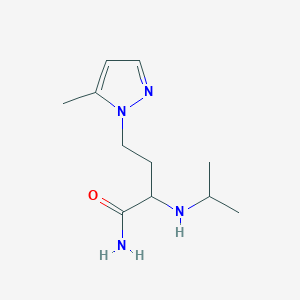

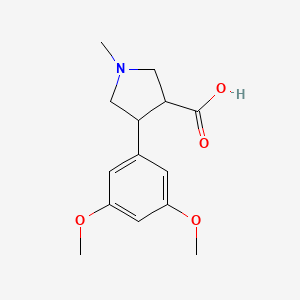

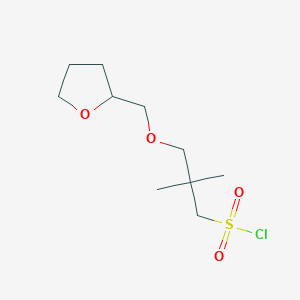

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
